Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate

Solid-form stability Recrystallization Process chemistry

Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate (syn. Myristicin Acid Methyl Ester) is a crystalline benzodioxole derivative (C₁₀H₁₀O₅, MW 210.18) with a reported melting point of 91 °C, a boiling point of 310.96 °C, and a density of 1.293 g/cm³.

Molecular Formula C10H10O5
Molecular Weight 210.18 g/mol
CAS No. 22934-58-3
Cat. No. B135785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-methoxy-1,3-benzodioxole-5-carboxylate
CAS22934-58-3
Synonyms7-Methoxy-1,3-benzodioxole-5-carboxylic Acid Methyl Ester;  3-Methoxy-4,5-_x000B_(methylenedioxy)benzoic Acid Methyl Ester;  3-Methoxy-4,5-methylenedioxybenzoic Acid Methyl Ester;  Methyl 3,4-methylenedioxy-5-methoxybenzoate;  Methyl 3-methoxy-4,5-(methylenedi
Molecular FormulaC10H10O5
Molecular Weight210.18 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1OCO2)C(=O)OC
InChIInChI=1S/C10H10O5/c1-12-7-3-6(10(11)13-2)4-8-9(7)15-5-14-8/h3-4H,5H2,1-2H3
InChIKeyDQQKIGXHWZLSCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate (CAS 22934-58-3): Physicochemical Profile and Synthetic Origin


Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate (syn. Myristicin Acid Methyl Ester) is a crystalline benzodioxole derivative (C₁₀H₁₀O₅, MW 210.18) with a reported melting point of 91 °C, a boiling point of 310.96 °C, and a density of 1.293 g/cm³ [1]. The compound is obtained from gallic acid via sequential esterification with methanol, methylation with dimethyl sulfate, and cyclization with diiodomethane [2]. Its structure features a methylenedioxy bridge fused to a benzene ring bearing a 7‑methoxy group and a 5‑methyl ester, placing it within the gallic acid derivative family.

Why Generic Benzodioxole Esters Cannot Substitute Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate


Substitution with a generic benzodioxole ester such as methyl piperonylate or the corresponding carboxylic acid is precluded by three quantifiable barriers. First, the target compound’s melting point (91 °C) is more than 40 °C higher than that of methyl piperonylate (~50 °C), mandating different solvent systems for recrystallization and altering solid‑handling protocols . Second, the boiling‑point window (310.96 °C) is distinct from both the lower‑boiling methyl piperonylate (271 °C) and the higher‑boiling myristicic acid (351.2 °C), affecting distillation processes [1]. Third, the compound is a certified reference standard for Tiropramide and Bifendate impurities, and regulatory agencies require the exact impurity marker rather than a related ester for method validation and quality‑control release [2].

Quantitative Differentiation of Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate from Closest Analogs


Melting Point Elevation vs. Methyl Piperonylate Enhances Purification and Solid-State Stability

The target compound exhibits a melting point of 91 °C, which is 41 °C higher than that of the unsubstituted methylenedioxy analog methyl piperonylate (~50 °C) . This substantial elevation enables straightforward recrystallization from simple solvent mixtures, yields a free‑flowing crystalline powder at ambient storage temperatures, and reduces the risk of phase‑related purity loss during procurement and storage.

Solid-form stability Recrystallization Process chemistry

Boiling-Point Window Optimal for Distillation Processes vs. Analogs

The boiling point of 310.96 °C (at 760 mmHg) positions the target compound in a unique thermal window: it is ~40 °C higher than methyl piperonylate (271 °C) yet ~40 °C lower than the corresponding carboxylic acid myristicic acid (351.2 °C) [1] [2]. This difference enables distillation-based purification that is not feasible for the acid (decomposition risk) and avoids the excessive volatility of methyl piperonylate that complicates handling.

Distillation Volatility Thermal processing

Certified Tiropramide Impurity Reference Standard – Regulatory-Grade Identity

Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate is explicitly listed as Tiropramide Impurity 1 and is offered as a fully characterized reference standard by certified suppliers such as Axios Research [1]. No generic benzodioxole ester can fulfill this role without complete re‑validation, delaying regulatory submissions and adding analytical costs.

Pharmaceutical quality control Impurity profiling Reference standards

Exclusive Intermediate for Cytotoxic Dihydrostilbene Synthesis

The 7‑methoxy‑1,3‑benzodioxole scaffold is required for constructing natural dihydrostilbenes that show significant cytotoxicity. Zhao et al. (2007) used this methyl ester to synthesize (3‑(2‑(7‑methoxybenzo[d][1,3]dioxol‑5‑yl)ethyl)phenol (1a), which exhibited anti‑proliferative activity comparable to the natural product [1]. Replacement with methyl piperonylate (lacking the 7‑methoxy group) would lead to a structurally different final compound and likely altered biological activity.

Medicinal chemistry Anticancer agents Dihydrostilbene synthesis

Procurement-Relevant Application Scenarios for Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate


Pharmaceutical Impurity Method Development and QC Release

Analytical laboratories developing HPLC methods for Tiropramide or Bifendate can directly purchase this compound as a certified impurity reference standard with a full certificate of analysis, eliminating the need for in‑house synthesis and characterization. This is essential for meeting regulatory expectations in ANDA submissions or pharmacopeial compliance [1] .

Process Chemistry Scale‑Up and Purification

Process chemists synthesizing the compound as an intermediate for Bifendate or dihydrostilbene APIs can leverage its 91 °C melting point for efficient recrystallization purification and its 310.96 °C boiling point for distillation, both of which outperform the handling properties of methyl piperonylate and myristicic acid [2].

Medicinal Chemistry Library Synthesis of Dihydrostilbene Analogues

Medicinal chemistry teams designing dihydrostilbene‑based anticancer leads can use this compound as the sole commercial starting material that provides the 7‑methoxy‑1,3‑benzodioxole pharmacophore required for activity, as demonstrated by Zhao et al. (2007) [3]. Substituting other benzodioxole esters would produce a different scaffold and is not supported by the published route.

Research Inventory Management for Long‑Term Stability

Procurement managers stocking this compound benefit from its high melting point and crystalline solid form, which reduces the risk of caking, solvent absorption, and purity degradation during long‑term storage, thereby minimizing re‑qualification costs and ensuring consistent experimental reproducibility .

Technical Documentation Hub

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